N-(N-Boc-sulfamoyl)glycine Methyl Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-Boc-sulfamoyl)glycine Methyl Ester typically involves the reaction of glycine methyl ester with tert-butoxycarbonyl (Boc) sulfamoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent

- Temperature: Room temperature to slightly elevated temperatures

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of larger reaction vessels, more efficient mixing, and potentially continuous flow processes to improve yield and reduce production time .

化学反应分析

Hydrolysis and Stability

Hydrolysis of glycine esters is influenced by:

-

Catalytic Effects : Palladium(II) complexes (e.g., [Pd(DHP)(H<sub>2</sub>O)<sub>2</sub>]<sup>2+</sup>) accelerate ester hydrolysis via coordination to the carbonyl oxygen, increasing electrophilicity .

-

Base Hydrolysis : Follows pseudo-first-order kinetics with rate constants dependent on hydroxide ion concentration.

Kinetic Data for Glycine Methyl Ester Hydrolysis :

| Parameter | Free Ester | Pd(II)-Complexed Ester |

|---|---|---|

| kOH (dm³·mol⁻¹·s⁻¹) | 1.87×10−3 | 7.90×102 |

| Catalysis Ratio (C) | - | 4.23×105 |

| ΔH‡ (kJ·mol⁻¹) | 39.7 | 11.07 |

| ΔS‡ (J·K⁻¹·mol⁻¹) | -117 | -99.6 |

Key Observations :

-

Coordination to Pd(II) lowers activation enthalpy, accelerating hydrolysis.

-

Negative entropy values suggest associative mechanisms involving solvent reorganization.

Thermal and Oxidative Stability

-

Thermal Decomposition : Boc-protected esters decompose at elevated temperatures, releasing CO, CO<sub>2</sub>, and NO<sub>x</sub> .

-

Incompatibilities : Reacts with strong oxidizing agents, necessitating storage in inert, dry conditions .

Functional Group Interactions

-

Boc Group Stability : Stable under basic conditions but cleaved by acids (e.g., HCl in dioxane).

-

Sulfamoyl Reactivity : While not explicitly studied here, sulfonamide groups typically exhibit resistance to hydrolysis but may undergo nucleophilic substitution under strong acidic/basic conditions.

科学研究应用

Peptide Synthesis

Key Role in Pharmaceutical Development

N-(N-Boc-sulfamoyl)glycine methyl ester serves as a critical building block in the synthesis of peptides. Its protected amino group allows for selective reactions that facilitate the formation of complex peptide structures essential for pharmaceutical applications. The compound's stability under various reaction conditions makes it an ideal candidate for generating diverse peptide libraries that can be screened for biological activity .

Drug Development

Prodrug Design and Enhancement of Bioavailability

The compound is instrumental in the design of prodrugs, which are pharmacologically inactive compounds that convert into active drugs within the body. By modifying the chemical structure of active pharmaceutical ingredients, researchers can enhance their solubility and bioavailability. This is particularly beneficial in targeting specific diseases where improved drug delivery is crucial .

Case Study: Norovirus Inhibitors

Research has demonstrated that derivatives of this compound can act as potent inhibitors against norovirus. These compounds were synthesized and evaluated using cell-based replicon systems, revealing promising results in terms of therapeutic efficacy and safety profiles .

Bioconjugation

Targeted Therapies

In bioconjugation processes, this compound is utilized to attach biomolecules to surfaces or other molecules. This capability is vital for developing targeted therapies, particularly in cancer treatment where precision medicine is becoming increasingly important. The ability to conjugate this compound with antibodies or other therapeutic agents enhances their specificity and reduces off-target effects .

Analytical Chemistry

Reagent in Analytical Techniques

The compound is employed as a reagent in various analytical techniques, aiding in the identification and quantification of amino acids in complex mixtures. Its utility in high-performance liquid chromatography (HPLC) and mass spectrometry allows for accurate analysis of biological samples, contributing to advancements in biochemical research .

Research in Neuroscience

Understanding Neurotransmitter Functions

this compound has been utilized in neuroscience research to study neurotransmitter functions and their implications in neurological disorders. By investigating how this compound interacts with neurotransmitter receptors, researchers aim to uncover potential therapeutic targets for conditions such as depression and anxiety .

Summary Table: Applications of this compound

| Application Area | Description | Example/Case Study |

|---|---|---|

| Peptide Synthesis | Building block for complex peptide structures | Used in generating diverse peptide libraries |

| Drug Development | Design of prodrugs to enhance bioavailability | Inhibitors for norovirus developed from derivatives |

| Bioconjugation | Attachment of biomolecules for targeted therapies | Conjugation with antibodies for cancer treatment |

| Analytical Chemistry | Reagent for identifying and quantifying amino acids | Utilized in HPLC and mass spectrometry |

| Neuroscience Research | Studies on neurotransmitter functions | Investigating interactions with neurotransmitter receptors |

作用机制

The mechanism of action of N-(N-Boc-sulfamoyl)glycine Methyl Ester primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. The compound can be selectively deprotected under mild acidic conditions, allowing for the controlled release of the amino group for further reactions . The molecular targets and pathways involved are primarily related to its use in synthetic chemistry rather than biological activity.

相似化合物的比较

Similar Compounds

- N-Boc-glycine methyl ester

- N-Boc-alanine methyl ester

- N-Boc-phenylalanine methyl ester

Uniqueness

N-(N-Boc-sulfamoyl)glycine Methyl Ester is unique due to the presence of the sulfonamide group, which provides additional stability and reactivity compared to other Boc-protected amino acid esters. This makes it particularly useful in specific synthetic applications where enhanced stability is required .

生物活性

N-(N-Boc-sulfamoyl)glycine Methyl Ester is a chemically modified amino acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparisons with similar compounds.

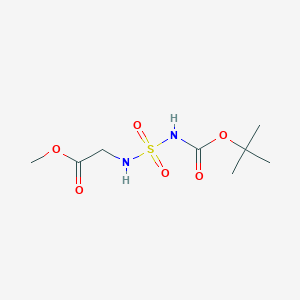

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group, a sulfamoyl moiety, and a methyl ester functional group. The structure can be represented as follows:

This compound is primarily used as a protecting group in peptide synthesis and plays a crucial role in the development of bioactive molecules.

The biological activity of this compound is largely attributed to its ability to act as a protecting group during chemical reactions. The Boc group protects the amino functionality from undesired reactions, allowing for selective deprotection under mild acidic conditions. This feature enables the controlled release of the amino group for further synthetic modifications or biological evaluations.

Medicinal Chemistry

- Drug Development : this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its sulfonamide group enhances stability and reactivity, making it valuable in creating compounds with specific biological activities .

- Anti-Inflammatory Activity : Research has indicated that derivatives of sulfamoyl compounds exhibit anti-inflammatory properties. For instance, studies have shown that certain sulfamide derivatives can inhibit key inflammatory markers such as COX-2 and IL-1β, suggesting potential therapeutic applications in treating inflammatory diseases .

- Antiviral Activity : Acyclic sulfamide derivatives have been synthesized and evaluated for their activity against noroviruses. The structure-activity relationship studies revealed that modifications to the sulfamide scaffold could lead to enhanced antiviral efficacy .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 and IL-1β | |

| Antiviral | Inhibition of norovirus replication | |

| Drug Development | Intermediate in pharmaceutical synthesis |

Case Study 1: Anti-Inflammatory Effects

In a study evaluating novel sulfamide derivatives, compounds derived from this compound were tested for their ability to reduce carrageenan-induced paw edema in rats. One compound demonstrated a significant reduction in inflammation markers, indicating its potential as an anti-inflammatory agent .

Case Study 2: Antiviral Efficacy

Another study focused on the synthesis of acyclic sulfamide-based inhibitors targeting noroviruses. The results indicated that specific modifications to the sulfamide structure could enhance antiviral activity, with some compounds exhibiting promising results in cell-based replicon systems .

Comparison with Similar Compounds

This compound can be compared with other Boc-protected amino acid derivatives such as N-Boc-glycine methyl ester and N-Boc-alanine methyl ester. Its unique sulfonamide functionality provides additional stability and reactivity that is not present in these simpler compounds.

Table 2: Comparison with Similar Compounds

| Compound | Unique Features | Biological Activity |

|---|---|---|

| N-(N-Boc-sulfamoyl)glycine | Sulfonamide group enhances stability | Anti-inflammatory |

| N-Boc-glycine methyl ester | Standard Boc protection without sulfonamide | Limited biological activity |

| N-Boc-alanine methyl ester | Similar protective function | Limited biological activity |

属性

IUPAC Name |

methyl 2-[(2-methylpropan-2-yl)oxycarbonylsulfamoylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O6S/c1-8(2,3)16-7(12)10-17(13,14)9-5-6(11)15-4/h9H,5H2,1-4H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFZRUXWJBVEPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)NCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。